![molecular formula C9H14O8 B039882 (4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid CAS No. 124064-70-6](/img/structure/B39882.png)
(4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid, commonly known as ribavirin, is a synthetic nucleoside analogue that has been used in the treatment of various viral infections. Ribavirin was first synthesized in 1972 and was approved by the FDA in 1985 for the treatment of respiratory syncytial virus (RSV) infection in children. Since then, ribavirin has been used in the treatment of hepatitis C virus (HCV) infection, Lassa fever, and other viral infections.
作用機序
Ribavirin is a prodrug that is converted into its active form, ribavirin triphosphate, inside the infected cells. Ribavirin triphosphate inhibits the activity of viral RNA polymerase, which is responsible for the synthesis of viral RNA. Ribavirin triphosphate also inhibits the activity of inosine monophosphate dehydrogenase, an enzyme that is involved in the synthesis of guanine nucleotides. This results in a decrease in the intracellular pool of guanine nucleotides, which is essential for viral RNA synthesis.
生化学的および生理学的効果
Ribavirin has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the replication of a wide range of viruses, including HCV, (4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid, and influenza virus. Ribavirin has also been shown to enhance the immune response to viral infections by increasing the production of interferons and other cytokines. In addition, ribavirin has been shown to have anti-inflammatory and immunomodulatory effects.
実験室実験の利点と制限
Ribavirin has several advantages for use in laboratory experiments. It is readily available and can be synthesized relatively easily. It is also relatively inexpensive compared to other antiviral drugs. However, there are some limitations to its use in laboratory experiments. Ribavirin has a narrow therapeutic index, meaning that the effective dose is close to the toxic dose. It can also have off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for research on ribavirin. One area of research is the development of new ribavirin analogues with improved antiviral activity and reduced toxicity. Another area of research is the development of new combination therapies that include ribavirin and other antiviral drugs. Finally, there is ongoing research on the mechanism of action of ribavirin and its effects on the immune system, which may lead to the development of new therapies for viral infections.
合成法
Ribavirin is synthesized from a precursor molecule, 1,2,3,4-tetra-O-acetyl-5-deoxy-D-ribose, which is converted into the intermediate 1,2,4-tri-O-acetyl-5-deoxy-D-ribose. The intermediate is then reacted with 1,3-dioxolane-2-carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid, to form ribavirin.
科学的研究の応用
Ribavirin has been extensively studied for its antiviral properties and has been shown to inhibit the replication of a wide range of RNA and DNA viruses. It works by inhibiting the synthesis of viral RNA and DNA, thereby preventing the virus from replicating. Ribavirin has been used in combination with other antiviral drugs, such as interferon, to treat HCV infection and has been shown to improve the response rate and reduce the duration of treatment.
特性
CAS番号 |
124064-70-6 |
|---|---|
製品名 |
(4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid |
分子式 |
C9H14O8 |
分子量 |
250.2 g/mol |
IUPAC名 |
(4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid |
InChI |
InChI=1S/C9H14O8/c1-9(8(13)14)15-2-3(17-9)6-4(10)5(11)7(12)16-6/h3-7,10-12H,2H2,1H3,(H,13,14)/t3-,4-,5-,6+,7-,9?/m1/s1 |
InChIキー |
MSZJOGGJOQBTMQ-FTWOVESKSA-N |
異性体SMILES |
CC1(OC[C@@H](O1)[C@H]2[C@@H]([C@H]([C@@H](O2)O)O)O)C(=O)O |
SMILES |
CC1(OCC(O1)C2C(C(C(O2)O)O)O)C(=O)O |
正規SMILES |
CC1(OCC(O1)C2C(C(C(O2)O)O)O)C(=O)O |
同義語 |
5,6-CEGF 5,6-O-(1-carboxyethylidene)galactofuranose |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



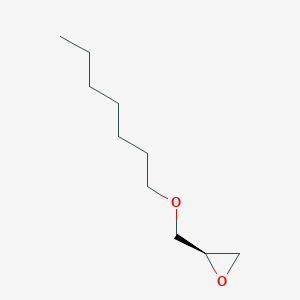
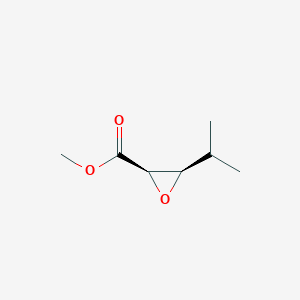
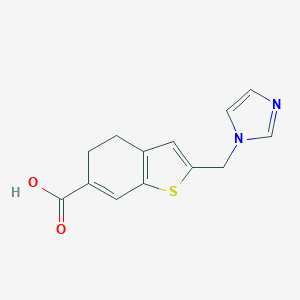
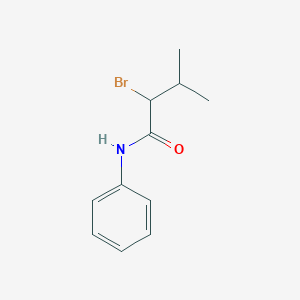
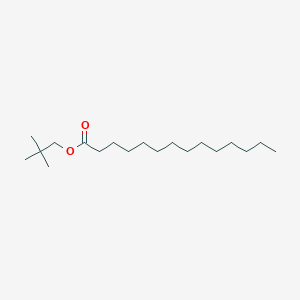
![[2-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B39814.png)
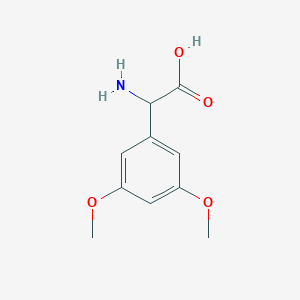
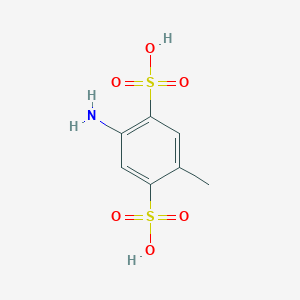
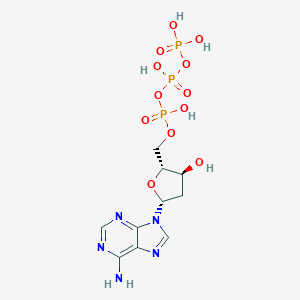
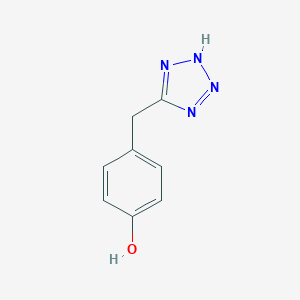
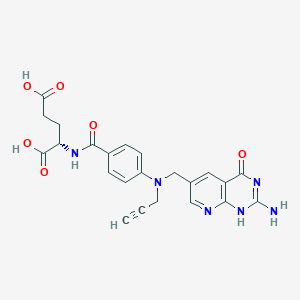
![N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide](/img/structure/B39824.png)
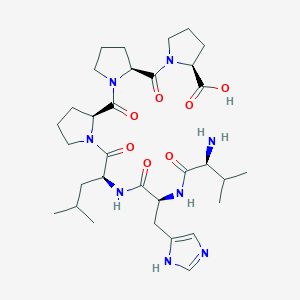
![2-[(5-Amino-4-carbamoylimidazol-1-YL)methoxy]ethyl acetate](/img/structure/B39826.png)